molecular formula C22H30N2O5S B6297595 3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate CAS No. 2097068-76-1

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate

Cat. No. B6297595
M. Wt: 434.6 g/mol
InChI Key: WDJQFQCSTPCQGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate” is a complex organic molecule. It contains an amino-phenyl group (a benzene ring with an amino group), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and a carboxylic acid ester group (derived from carboxylic acid and an alcohol, in this case, t-butyl alcohol). The tosylate refers to the tosyl group (CH3C6H4SO3-), a good leaving group in organic synthesis .


Molecular Structure Analysis

The molecular structure would be complex due to the presence of multiple functional groups. The aromatic ring could contribute to the compound’s stability and possibly influence its reactivity. The pyrrolidine ring could also affect the compound’s chemical behavior .


Chemical Reactions Analysis

The compound could participate in various chemical reactions. The amino group on the phenyl ring could act as a nucleophile in substitution reactions. The ester group could undergo hydrolysis, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups present in the molecule. For instance, the presence of an aromatic ring could increase the compound’s stability and possibly its boiling point. The ester group could make the compound more polar .

Safety And Hazards

As with any chemical compound, handling “3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester tosylate” would require proper safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The future research directions could involve studying the compound’s reactivity, stability, and potential applications. It could be used as a building block in the synthesis of more complex molecules or studied for potential biological activity .

properties

IUPAC Name

tert-butyl 3-(4-aminophenyl)pyrrolidine-1-carboxylate;4-methylbenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.C7H8O3S/c1-15(2,3)19-14(18)17-9-8-12(10-17)11-4-6-13(16)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,12H,8-10,16H2,1-3H3;2-5H,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDJQFQCSTPCQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(C)OC(=O)N1CCC(C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Amino-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester tosylate

CAS RN

2097068-76-1
Record name 1-Pyrrolidinecarboxylic acid, 3-(4-aminophenyl)-, 1,1-dimethylethyl ester, compd. with 4-methylbenzenesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2097068-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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